molecular formula C26H19NO B2417855 N-(DIPHENYLMETHYLIDENE)-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 315193-80-7

N-(DIPHENYLMETHYLIDENE)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B2417855
CAS No.: 315193-80-7
M. Wt: 361.444
InChI Key: SLAALXBAUFACQW-UHFFFAOYSA-N
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Description

N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide is an organic compound with the molecular formula C25H19N. This compound is known for its unique structure, which includes a biphenyl core substituted with a diphenylmethylene group and a carboxamide functional group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of benzophenone with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide include:

Uniqueness

What sets N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.

Properties

IUPAC Name

N-benzhydrylidene-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO/c28-26(24-18-16-21(17-19-24)20-10-4-1-5-11-20)27-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAALXBAUFACQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N=C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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